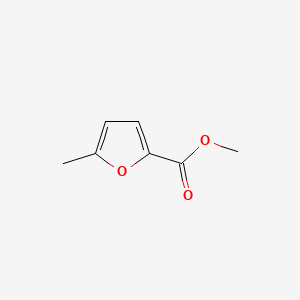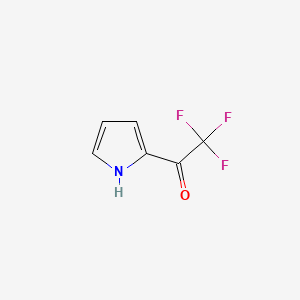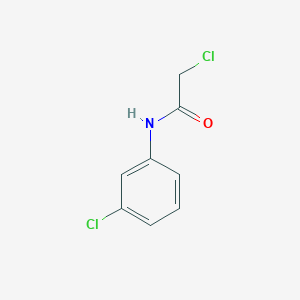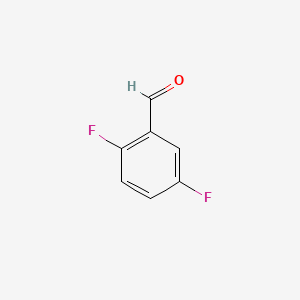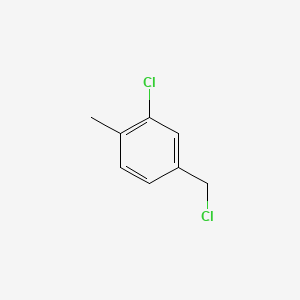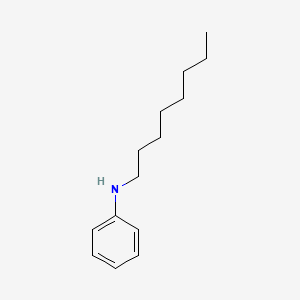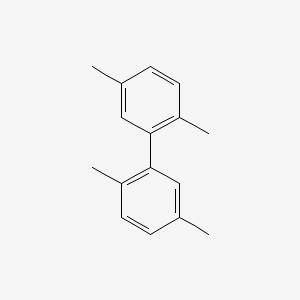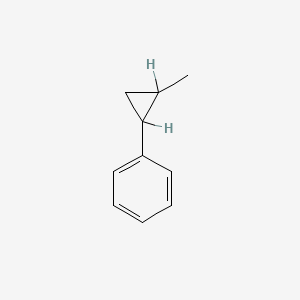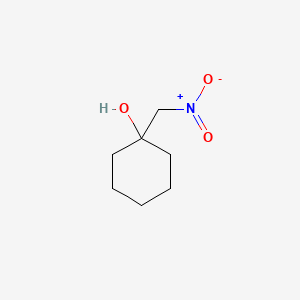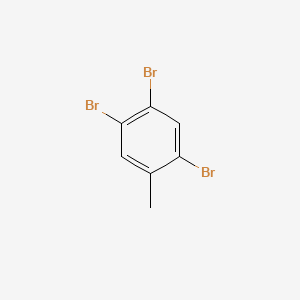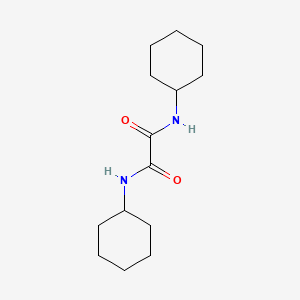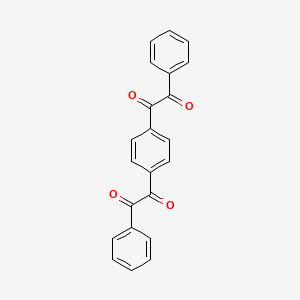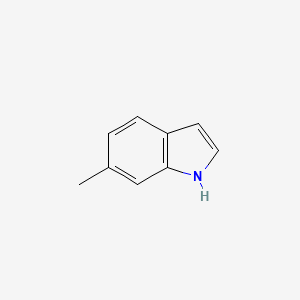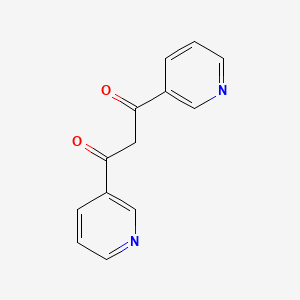
1,3-Dipyridin-3-ylpropane-1,3-dione
Vue d'ensemble
Description
1,3-Dipyridin-3-ylpropane-1,3-dione (referred to as HL1 in some studies) is a β-diketone compound that has been explored for its ability to form coordination polymers and metal–organic gels with various metal ions. The compound is characterized by the presence of two pyridine rings which can interact with metal ions to form complex structures with potential applications in luminescence and dye absorption .
Synthesis Analysis
The synthesis of related β-diketone compounds often involves the formation of the diketone moiety with various substituents attached to the central carbon atoms. For instance, the synthesis of 1,1'-(pyridin-2,6-diyl)bis-3-p-tolylpropane-1,3-dione (H2L) has been reported, which displays its enol isomer in the crystal structure . Similarly, the synthesis of 1,3-dipropyl-1H,3H-pyrazino, pyrido, pyrimido, and pyrrolo[2, 1-f]purine-2,4-diones has been described, starting from specific pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of β-diketones can adopt various conformations, as seen in the X-ray crystal structures of related compounds. For example, 1,3-diphenyl-2-methylpropane-1,3-dione and its derivatives adopt cis-diketo (Z,Z) conformations with specific carbonyl–carbonyl dihedral angles . The molecular geometry and tautomeric preferences of these compounds have been extensively studied using both experimental techniques like X-ray diffraction and theoretical methods such as density functional theory (DFT) calculations .
Chemical Reactions Analysis
β-diketones can undergo a variety of chemical reactions, including tautomerism and coordination with metal ions. Tautomerism, a form of isomerism involving the relocation of a hydrogen atom within a molecule, has been studied in compounds like 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione, where DFT calculations have shown preferences for certain tautomeric forms . Coordination reactions with metal ions can lead to the formation of complex structures such as two-dimensional coordination polymers and metal–organic gels, as seen with HL1 and various metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketones are influenced by their molecular structure and the nature of their substituents. For instance, the luminescent properties of europium and terbium complexes of a related β-diketone ligand have been investigated, showing that these compounds can emit characteristic luminescence of the corresponding lanthanide ions . The mass spectra of 1,3,5-triarylpentane-1,5-diones have also been reported, indicating a tendency to eliminate water and other small molecules before fragmentation . Additionally, the mechanical properties of metal–organic gels formed from β-diketones have been characterized, revealing insights into their potential applications .
Applications De Recherche Scientifique
Coordination Polymers and Metal–Organic Gels
1,3-Dipyridin-3-ylpropane-1,3-dione (HL1) demonstrates significant potential in forming coordination polymers and metal–organic gels with various metals. For instance, when reacted with acetate salts of Mn(II), Cd(II), and Zn(II), it forms coordination polymers that have been found to possess interesting properties like luminescence and dye absorption capabilities. These properties are particularly noteworthy in the context of materials science and could have implications for the development of new luminescent materials and dye absorption technologies (Banerjee & Biradha, 2016).
Synthesis of Spiro Indane-1,3-dione Pyrrolizidine Compounds
The compound has been utilized in the synthesis of spiro indane-1,3-dione pyrrolizidine compounds via the 1,3-dipolar cyclo-addition reaction. These compounds, synthesized with high regio- and stereoselectivity, demonstrate the compound's versatility in organic synthesis, particularly in the formation of complex molecular architectures (Chen, Wu, & Gu, 2011).
Orientations Futures
1,3-Dipyridin-3-ylpropane-1,3-dione and similar compounds have potential applications in various fields. For instance, indane-1,3-dione has been used in free radical photopolymerization and 3D printing . Furthermore, 1,3-Di(2-dipyridyl)propan-1,3-dione has been used as a new fluorogenic labeling reagent for milk oligosaccharides .
Propriétés
IUPAC Name |
1,3-dipyridin-3-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-3-1-5-14-8-10)7-13(17)11-4-2-6-15-9-11/h1-6,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFODMJZTQLZQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280601 | |
| Record name | 1,3-dipyridin-3-ylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dipyridin-3-ylpropane-1,3-dione | |
CAS RN |
6327-87-3 | |
| Record name | NSC17552 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-dipyridin-3-ylpropane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



